3-[2-(2-Fluorophenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one
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Overview
Description
3-[2-(2-Fluorophenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one is a complex organic compound with a unique structure that includes a fluorophenyl group, an ethyl chain, and a dioxa-azatetraphenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Fluorophenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 2-fluoroacetophenone with ethyl cyanacetate, followed by cyclization and reduction steps to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Fluorophenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[2-(2-Fluorophenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
3-[2-(2-Fluorophenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one is unique due to its specific structural features, such as the dioxa-azatetraphenone core and the presence of a fluorophenyl group. These characteristics contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H24FNO3 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
10-[2-(2-fluorophenyl)ethyl]-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C24H24FNO3/c1-15-22-17(12-20-18-7-3-4-8-19(18)24(27)29-23(15)20)13-26(14-28-22)11-10-16-6-2-5-9-21(16)25/h2,5-6,9,12H,3-4,7-8,10-11,13-14H2,1H3 |
InChI Key |
BNDKWLOPMIZSKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CCC5=CC=CC=C5F |
Origin of Product |
United States |
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